3-Cyclopropyl-3-hydroxybutanoic acid
Overview
Description
3-Cyclopropyl-3-hydroxybutanoic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a cyclopropyl group attached to the third carbon of a butanoic acid chain, with a hydroxyl group on the same carbon
Mechanism of Action
Target of Action
It’s known that 3-hydroxybutanoic acid, a related compound, interacts with various enzymes and proteins in the body .
Mode of Action
It’s likely that it interacts with its targets in a similar manner to 3-hydroxybutanoic acid, leading to changes in cellular processes .
Biochemical Pathways
3-Cyclopropyl-3-hydroxybutanoic acid is likely involved in similar biochemical pathways as 3-hydroxybutanoic acid. One such pathway is the reversed fatty acid β-oxidation pathway, where 3-hydroxybutanoic acid is synthesized from glucose . The compound may also be involved in antioxidative stress pathways, as suggested by single-cell transcriptome analysis .
Pharmacokinetics
The compound’s stability and thermochemistry have been investigated .
Result of Action
It’s known that 3-hydroxybutanoic acid can influence the expression of antioxidative stress genes, such as metallothionein 2 (mt2a), suggesting that it may help cells resist oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability and its reactions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. For example, the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent can yield a cyclopropane intermediate. Subsequent oxidation and hydrolysis steps can then introduce the hydroxyl and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient purification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification stages.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-3-oxobutanoic acid or 3-cyclopropyl-3-carboxybutanoic acid.
Reduction: Formation of 3-cyclopropyl-3-hydroxybutanol or 3-cyclopropyl-3-aldehydo-butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Similar structure but lacks the cyclopropyl group.
3-Cyclopropylbutanoic acid: Similar structure but lacks the hydroxyl group.
3-Hydroxy-3-methylbutanoic acid: Similar structure but has a methyl group instead of a cyclopropyl group.
Uniqueness
3-Cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFXQJBFHPQYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.